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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

expression and purification of active Tyrosine Kinase 2 (TYK2), a key mediator in cytokine

signaling pathways. The following sections detail the methodologies for producing and isolating

TYK2 for use in downstream applications such as enzymatic assays, structural biology, and

inhibitor screening.

Introduction to TYK2
Tyrosine Kinase 2 (TYK2) is a non-receptor tyrosine kinase and a member of the Janus kinase

(JAK) family, which also includes JAK1, JAK2, and JAK3.[1] TYK2 plays a crucial role in the

signal transduction of various cytokines, including type I interferons (IFN-α/β), IL-6, IL-10, IL-12,

and IL-23.[2] Upon cytokine binding to their receptors, TYK2 is activated and proceeds to

phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.

This phosphorylation event leads to the dimerization of STATs, their translocation to the

nucleus, and the subsequent regulation of gene expression. Due to its central role in immune
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responses, TYK2 has emerged as a significant therapeutic target for a range of autoimmune

and inflammatory diseases.

TYK2 Signaling Pathway
The diagram below illustrates the canonical JAK-STAT signaling pathway mediated by TYK2.

Cytokine binding to its receptor induces receptor dimerization and the trans-phosphorylation

and activation of receptor-associated TYK2 and another JAK family member. The activated

kinases then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs

are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to

modulate gene transcription.
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TYK2-mediated JAK-STAT signaling pathway.
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The expression and purification of recombinant TYK2 have been achieved using various

systems, with baculovirus-infected insect cells being a common choice for producing active,

full-length protein. The following tables summarize quantitative data from commercially

available recombinant TYK2 proteins and published literature.

Table 1: Recombinant Human TYK2 Protein Characteristics

Construct
Expression
System

Affinity
Tag(s)

Molecular
Weight
(kDa)

Purity

Specific
Activity
(nmol/min/
mg)

Full-length
Baculovirus-

Sf9 cells

N-terminal

GST
~110 >90% 1.8

Kinase

Domain (aa

875-end)

Baculovirus-

Sf21 cells

N-terminal

6xHis
~40 Not specified

Suitable for

kinase

assays

Full-length
Mammalian

cells
Myc-DDK ~134 >80% Not specified

aa 556-871 E. coli

N-terminal

10xHis, C-

terminal Myc

~42.6 >85% Not specified

Full-length,

doubly

tagged

Not specified H6, FLAG Not specified Not specified Active

Table 2: Buffer Compositions for TYK2 Purification and Assays
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Buffer Type Composition

Storage Buffer

50mM Tris-HCl, pH 7.5, 150mM NaCl, 10mM

glutathione, 0.1mM EDTA, 0.25mM DTT, 0.1mM

PMSF, 25% glycerol

Lysis Buffer (Native)

50 mM sodium phosphate, pH 8.0, 500 mM

NaCl, 0.5% Triton X-100, 10% glycerol, 10 mM

imidazole

Kinase Assay Buffer
40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM

MnCl₂, 0.1mg/mL BSA, 50µM DTT

Ni-NTA Binding Buffer
20 mM sodium phosphate, 0.5 M NaCl, 10 mM

imidazole, pH 7.4

Ni-NTA Elution Buffer
20 mM sodium phosphate, 0.5 M NaCl, 500 mM

imidazole, pH 7.4

Experimental Protocols
The following protocols provide a detailed methodology for the expression of full-length TYK2 in

a baculovirus-insect cell system and a two-step purification process involving affinity and size-

exclusion chromatography.

Experimental Workflow
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Workflow for TYK2 expression and purification.
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Protocol 1: Expression of His-tagged Full-Length TYK2
in Baculovirus-Infected Insect Cells
This protocol is adapted from standard baculovirus expression methodologies.

1. Generation of Recombinant Baculovirus: a. Subclone the full-length human TYK2 cDNA into

a baculovirus transfer vector (e.g., pFastBac™ HT) that incorporates an N-terminal 6xHis tag.

b. Generate recombinant bacmid DNA in E. coli DH10Bac™ cells according to the

manufacturer's protocol (e.g., Bac-to-Bac® system). c. Isolate the high molecular weight

recombinant bacmid DNA.

2. Transfection of Insect Cells and Virus Amplification: a. Culture Spodoptera frugiperda (Sf9)

cells in a serum-free medium (e.g., Sf-900™ III SFM) at 27°C. b. For transfection, seed 1 x 10⁶

Sf9 cells in a 6-well plate and allow them to attach. c. Prepare a transfection complex with the

recombinant bacmid DNA and a suitable transfection reagent (e.g., Cellfectin® II). d. Incubate

the cells with the transfection complex for 5 hours, then replace the medium. e. Harvest the

supernatant containing the P1 viral stock after 72 hours. f. Amplify the viral stock by infecting a

larger culture of Sf9 cells (e.g., 50 mL at 2 x 10⁶ cells/mL) with the P1 stock at a low multiplicity

of infection (MOI) of 0.1. g. Harvest the P2 viral stock after 48-72 hours when signs of infection

are visible. Titer the P2 stock using a plaque assay or qPCR.

3. Large-Scale Protein Expression: a. Inoculate a suspension culture of Sf9 cells (e.g., 1 Liter

at 2 x 10⁶ cells/mL) with the P2 recombinant baculovirus stock at an MOI of 1-5. b. Incubate the

culture at 27°C with shaking (e.g., 130 rpm) for 48 to 72 hours. c. Harvest the infected insect

cells by centrifugation at 1,000 x g for 15 minutes at 4°C. d. The cell pellet can be stored at

-80°C until purification.

Protocol 2: Two-Step Purification of His-tagged Full-
Length TYK2
This protocol is based on the procedure described by Emmons et al. (2012) for a doubly

tagged full-length TYK2 and adapted for a His-tagged protein.[1]

1. Cell Lysis and Clarification: a. Resuspend the frozen cell pellet in 4 volumes of ice-cold Lysis

Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 10 mM Imidazole, 10% Glycerol, 1%

Triton X-100, supplemented with protease and phosphatase inhibitors). b. Lyse the cells by
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sonication on ice. c. Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C. d.

Collect the supernatant containing the soluble His-tagged TYK2.

2. Step 1: Immobilized Metal Affinity Chromatography (IMAC): a. Equilibrate a Ni-NTA agarose

column with 5-10 column volumes of Binding Buffer (50 mM Sodium Phosphate, pH 8.0, 500

mM NaCl, 10 mM Imidazole, 10% Glycerol). b. Load the clarified lysate onto the column at a

slow flow rate (e.g., 0.5-1 mL/min). c. Wash the column with 10-20 column volumes of Wash

Buffer (50 mM Sodium Phosphate, pH 8.0, 500 mM NaCl, 20 mM Imidazole, 10% Glycerol) to

remove non-specifically bound proteins. d. Elute the His-tagged TYK2 from the column using

an imidazole gradient (e.g., 20-500 mM) in a base buffer of 50 mM Sodium Phosphate, pH 8.0,

500 mM NaCl, 10% Glycerol. e. Collect fractions and analyze by SDS-PAGE to identify those

containing TYK2.

3. Step 2: Size-Exclusion Chromatography (SEC): a. Pool the IMAC fractions containing the

highest concentration of TYK2 and concentrate them using an appropriate centrifugal filter

device. b. Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with SEC

Buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 10% Glycerol). c. Load the

concentrated protein onto the SEC column. d. Run the chromatography at a constant flow rate

and collect fractions. e. Analyze the fractions by SDS-PAGE for purity. Pool the fractions

containing pure, monomeric TYK2.

4. Protein Concentration and Storage: a. Concentrate the final pure protein to the desired

concentration. b. Determine the final protein concentration using a spectrophotometer (A280)

or a protein assay (e.g., Bradford). c. Aliquot the protein, flash-freeze in liquid nitrogen, and

store at -80°C.

Protocol 3: TYK2 Kinase Activity Assay
This protocol is based on commercially available ADP-Glo™ kinase assay kits.

1. Reagents and Setup: a. Kinase Reaction Buffer (1X): 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂,

0.1 mg/mL BSA. b. Substrate: A suitable peptide substrate, such as IRS-1tide, at a final

concentration of 0.2 mg/mL. c. ATP: At a final concentration appropriate for the assay (e.g., 10

µM). d. TYK2 Enzyme: Dilute the purified TYK2 in Kinase Reaction Buffer to the desired

working concentration. e. Test Compound: Prepare serial dilutions of the inhibitor in the

appropriate solvent (e.g., DMSO).
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2. Assay Procedure: a. In a 384-well plate, add the test compound or vehicle (DMSO). b. Add

the TYK2 enzyme to all wells except the "no enzyme" control. c. Initiate the kinase reaction by

adding a mixture of the substrate and ATP. d. Incubate the plate at 30°C for a specified time

(e.g., 60 minutes). e. Terminate the reaction and measure the amount of ADP produced by

adding the ADP-Glo™ Reagent and following the manufacturer's instructions. f. Read the

luminescence on a plate reader. g. Calculate the percent inhibition for each compound

concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion
The protocols and data presented provide a robust framework for the successful expression

and purification of active TYK2 protein. The use of a baculovirus expression system coupled

with a two-step affinity and size-exclusion chromatography purification strategy is effective for

obtaining high-purity, active enzyme suitable for a variety of research and drug discovery

applications. Careful optimization of expression and purification conditions will ensure the

highest possible yield and activity of the final protein product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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